molecular formula C19H17F4NO5 B213626 N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide

N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide

Katalognummer B213626
Molekulargewicht: 415.3 g/mol
InChI-Schlüssel: KEUWRMMMIBSVTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide, also known as TFB-TDP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Wirkmechanismus

The mechanism of action of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in regulating gene expression. Inhibition of HDACs has been shown to have anti-cancer and neuroprotective effects, which may explain some of the observed effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application and experimental conditions. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress. In animal studies, this compound has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain, suggesting potential applications in treating Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide is its high potency and selectivity, which makes it a promising candidate for developing new drugs. Additionally, this compound is relatively easy to synthesize and purify, which makes it more accessible for researchers. However, one of the limitations of this compound is its limited solubility in water, which can make it more challenging to work with in certain experimental conditions.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide. One area of interest is developing new drugs based on the structure of this compound, which may exhibit improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may provide insights into new therapeutic targets for various diseases. Finally, more research is needed to explore the potential applications of this compound in different fields, such as neuroscience and materials science.

Synthesemethoden

The synthesis of N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide involves the reaction of 2-acetyl-4,5-dimethoxyaniline with 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography, yielding this compound as a white crystalline solid with a high purity.

Wissenschaftliche Forschungsanwendungen

N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide has been extensively studied for its potential use in medicinal chemistry and drug discovery. Its unique structure and properties make it a promising candidate for developing new drugs that target various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent anti-cancer activity in vitro and in vivo, making it a potential lead compound for developing new anti-cancer drugs. Additionally, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a crucial role in the development of Alzheimer's disease.

Eigenschaften

Molekularformel

C19H17F4NO5

Molekulargewicht

415.3 g/mol

IUPAC-Name

N-(2-acetyl-4,5-dimethoxyphenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide

InChI

InChI=1S/C19H17F4NO5/c1-10(25)13-8-15(27-2)16(28-3)9-14(13)24-17(26)11-5-4-6-12(7-11)29-19(22,23)18(20)21/h4-9,18H,1-3H3,(H,24,26)

InChI-Schlüssel

KEUWRMMMIBSVTK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)OC)OC

Kanonische SMILES

CC(=O)C1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.